Methyl thieno[2,3-b]pyridine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXBEISAFXKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Thieno[2,3-b]pyridine Core as a Privileged Scaffold
An In-depth Technical Guide to the Chemical Properties of Methyl Thieno[2,3-b]pyridine-2-carboxylate
The thieno[2,3-b]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry and materials science. This fused bicyclic structure, comprising a thiophene ring fused to a pyridine ring, is considered a "privileged" structure due to its ability to bind to a wide range of biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and anti-diabetic compounds.[1][2][3][4][5]
This compound serves as a pivotal synthetic intermediate in the exploration of this chemical space. Its ester functionality provides a versatile handle for chemical modification, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its role as a foundational building block for advanced chemical entities.
Chemical Structure:
IUPAC Name: this compound
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a molecule is critical for its application in synthesis and analysis.
Physicochemical Properties
The following table summarizes the key physicochemical identifiers and properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 154650-88-1 | [6][7][8] |
| Molecular Formula | C₉H₇NO₂S | [6] |
| Molecular Weight | 193.22 g/mol | |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6][7] |
| Storage | Refrigerated, protected from light | [6][7] |
Note: Specific data such as melting point and solubility are not consistently reported and can vary based on purity and crystalline form.
Spectroscopic Characterization
Spectroscopic analysis confirms the structural integrity of the molecule. While a specific spectrum for the title compound is not publicly available, the expected characteristics can be inferred from its structure and data from closely related analogues.[9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiophene rings, typically in the range of δ 7.0-9.0 ppm. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear upfield, around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR would display signals for the nine carbon atoms. The carbonyl carbon of the ester is the most deshielded, appearing around δ 160-170 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the corresponding carboxylic acid (formed by hydrolysis) shows a molecular ion peak (M+) at m/z 179.[12] Therefore, the methyl ester is expected to show a molecular ion peak at m/z 193, corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Section 2: Synthesis of the Thieno[2,3-b]pyridine Scaffold
The synthesis of the thieno[2,3-b]pyridine core is well-established, with several reliable routes available. A common and effective strategy involves the Thorpe-Ziegler cyclization of an S-alkylated 2-thioxo-dihydropyridine-3-carbonitrile intermediate.
General Synthetic Workflow
The workflow begins with a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is readily prepared. This intermediate undergoes S-alkylation with a suitable haloacetamide, followed by a base-promoted intramolecular cyclization to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide, a close and highly useful derivative.[11] A similar pathway using haloacetates can yield the title ester.
// Nodes A [label="2-Thioxo-1,2-dihydropyridine-\n3-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="S-Alkylation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methyl 3-aminothieno[2,3-b]pyridine-\n2-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Methyl 2-chloroacetate,\n Base (e.g., KOH)", color="#4285F4", fontcolor="#4285F4", fontsize=10]; B -> C [label=" Base-promoted\n Thorpe-Ziegler\n Cyclization", color="#34A853", fontcolor="#34A853", fontsize=10]; } enddot Caption: General workflow for the synthesis of the thieno[2,3-b]pyridine core.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol, adapted from established literature, describes the synthesis of N-aryl-3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structurally analogous and highly relevant precursors.[11]
Materials:
-
Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)
-
N-aryl-2-chloroacetamide (1.0 equiv)
-
10% aqueous KOH solution
-
Dimethylformamide (DMF)
Procedure:
-
S-Alkylation: To a stirred mixture of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) in DMF (20 mL), add 10% aq. KOH (11.2 mL, 20 mmol) followed by the N-aryl-2-chloroacetamide (20 mmol).
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.
-
Cyclization: Add a second portion of 10% aq. KOH (11.2 mL, 20 mmol) to the reaction mixture and continue stirring at room temperature for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture into cold water (200 mL).
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[11]
Causality: The first addition of base deprotonates the thiol, facilitating nucleophilic attack on the chloroacetamide. The second, stronger basic condition promotes the intramolecular Thorpe-Ziegler cyclization by deprotonating the methylene group adjacent to the sulfur, which then attacks the nitrile carbon to form the thiophene ring.
Section 3: Chemical Reactivity and Derivatization
The chemical utility of this compound lies in its reactivity, which allows for the creation of diverse analogues. The ester group is the primary site for modification, while the heterocyclic core can also undergo functionalization.
Reactions at the Ester Group
The most fundamental transformation is the saponification of the methyl ester to its corresponding carboxylic acid. This is a crucial step, as the carboxylic acid is a versatile precursor for many other functional groups, most notably amides.
Protocol: Hydrolysis of this compound [12]
-
Dissolution: Dissolve this compound (3.63 mmol) in a solvent mixture of methanol (15 mL) and water (3 mL).
-
Saponification: At room temperature, add 2N sodium hydroxide solution (1.82 mL, 3.63 mmol) dropwise. Stir the reaction mixture for 24 hours.
-
Solvent Removal: Upon completion, concentrate the mixture under reduced pressure to remove most of the solvent.
-
Redissolution & Acidification: Add water (40 mL) to dissolve the residue. Acidify the resulting solution to pH 4 with concentrated hydrochloric acid.
-
Precipitation & Isolation: The target thieno[2,3-b]pyridine-2-carboxylic acid will precipitate as a white solid. Collect the precipitate by filtration to yield the final product.[12]
The carboxylic acid can be readily converted into a wide array of primary, secondary, and tertiary amides via standard amide coupling protocols. This is the most common derivatization strategy for exploring SAR in drug discovery programs.[13]
Protocol: HATU-Mediated Amide Coupling [13]
-
Activation: In a suitable flask, dissolve the thieno[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in DMF.
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv), DIPEA (N,N-Diisopropylethylamine) (2.0 equiv), and the desired amine (1.1 equiv).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
Work-up & Purification: Perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired amide.
// Nodes Ester [label="Methyl Thieno[2,3-b]pyridine-\n2-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Thieno[2,3-b]pyridine-\n2-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Thieno[2,3-b]pyridine-\n2-carboxamides", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ester -> Acid [label=" Hydrolysis\n (NaOH, MeOH/H₂O)", color="#5F6368", fontcolor="#5F6368", fontsize=10]; Acid -> Amide [label=" Amide Coupling\n (HATU, Amine, DIPEA)", color="#34A853", fontcolor="#34A853", fontsize=10]; } enddot Caption: Key derivatization pathway from the methyl ester to carboxamides.
Reactions on the Heterocyclic Core
While the ester is the primary handle, the thieno[2,3-b]pyridine core itself can be modified.
-
Oxidation: The sulfur atom in the thiophene ring and the nitrogen in the pyridine ring are susceptible to oxidation. Treatment with various oxidizing agents can yield the corresponding S-oxides, S,S-dioxides (sulfones), and N-oxides.[5][11] These modifications can significantly alter the electronic properties and solubility of the molecule, providing another avenue for analogue development.
-
Substitution: The introduction of substituents onto the aromatic rings is typically achieved by designing syntheses from already substituted precursors rather than by direct substitution on the fused ring system, which can suffer from regioselectivity issues.
Section 4: Biological Significance and Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a cornerstone of many modern drug discovery programs. This compound provides a reliable entry point to a vast chemical space with diverse biological activities.
-
Anticancer Activity: Numerous thieno[2,3-b]pyridine derivatives, particularly 3-amino-2-arylcarboxamides, exhibit potent anti-proliferative activity against various cancer cell lines.[14] Their mechanism of action is often linked to the inhibition of enzymes like phosphoinositide-specific phospholipase C (PI-PLC), which is upregulated in many cancers.[14]
-
Anti-diabetic Properties: A new class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes mellitus (T2DM).[2] These compounds have shown the ability to reduce fasting blood glucose in animal models.
-
Infectious Diseases: The scaffold has been explored for its activity against Mycobacterium tuberculosis. SAR studies have identified specific substitutions on the thieno[2,3-b]pyridine core that lead to potent antitubercular activity.[13][15]
-
Chemosensitization: Certain derivatives can act as chemosensitizers, restoring the efficacy of traditional anticancer drugs. For example, some have been shown to inhibit DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), making cancer cells more vulnerable to topoisomerase I inhibitors.[4]
-
Kinase Inhibition: The thieno[2,3-b]pyridine core is present in inhibitors of various kinases, including glycogen synthase kinase-3 (GSK-3) and protein kinase C θ (PKCθ), which are targets for parasitic diseases and inflammatory conditions, respectively.[1]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful building block for the synthesis of complex molecules with significant biological potential. Its straightforward synthesis and the predictable reactivity of its ester group make it an invaluable tool for medicinal chemists. The extensive body of research highlighting the diverse pharmacological activities of its derivatives underscores the continued importance of the thieno[2,3-b]pyridine scaffold in the ongoing quest for novel therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to effectively harness the potential of this key intermediate.
References
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Biologically active thieno[2,3-b]pyridines. | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. Available at: [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Taylor & Francis Online. Available at: [Link]
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Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed. Available at: [Link]
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Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013). Semantic Scholar. Available at: [Link]
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Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. Available at: [Link]
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. (2015). Available at: https://www.mdpi.com/1420-3049/20/1/1395
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
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Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate. PMC. Available at: [Link]
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Novel Synthesis of Thieno[2,3-b]pyridine and Substituted 2-Thienylthiourea Derivatives as Antibiotic Agents | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. Available at: [Link]
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(PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][13][14]naphthyridinones and pyrazolo[3,4-c][13][14]. arkat usa. Available at: [Link]
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(PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available at: [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Chemistry Europe. Available at: [Link]
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Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table. ResearchGate. Available at: [Link]
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Thieno[2,3-b]pyridine-2-carboxamide | C8H6N2OS | CID 69365189. PubChem. Available at: [Link]
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This compound. 玉函医药. Available at: [Link]
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Pharmacological Potential of Thieno[2,3-b]pyridine Derivatives: A Technical Guide
Executive Summary: The "Privileged Scaffold"
In the landscape of heterocyclic drug design, the thieno[2,3-b]pyridine moiety has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it is a bioisostere of quinoline and thieno[2,3-d]pyrimidine, offering unique electronic properties that facilitate interaction with ATP-binding pockets of kinases and G-protein coupled receptors (GPCRs).
This guide dissects the pharmacological utility of these derivatives, moving beyond basic literature reviews to provide actionable insights into their synthesis, structure-activity relationships (SAR), and mechanistic applications in oncology and inflammation.
Chemical Architecture & Synthesis[1][2]
The pharmacological versatility of thieno[2,3-b]pyridines stems from the ability to functionalize the pyridine ring (C-4, C-5, C-6) and the thiophene ring (C-2, C-3). The most robust synthetic route remains the Gewald Reaction and its variations, particularly the cyclization of 3-cyanopyridine-2(1H)-thiones.
Strategic Synthesis: The Modified Gewald Protocol
While the classic one-pot Gewald reaction is efficient, high-purity library generation often requires a stepwise approach via pyridine-2-thione intermediates. This allows for greater diversity at the C-3 amino and C-2 carboxamide positions, which are critical for hydrogen bonding within kinase active sites.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from precursors to the final active scaffold.
Figure 1: Stepwise synthesis of thieno[2,3-b]pyridine derivatives emphasizing the critical thiolate intermediate.
Oncology: Targeting the Kinase Cascade
The primary application of thieno[2,3-b]pyridines lies in oncology, specifically as ATP-competitive inhibitors.
The PI3K/Akt/mTOR Axis
Derivatives substituted at the C-2 position (often with carboxamides) have shown nanomolar potency against Phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3K
-
Mechanism: The thieno[2,3-b]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
SAR Insight: Introduction of a 3-hydroxyphenyl group at the C-2 position significantly enhances selectivity for PI3K
(IC50 ~62%) and PI3K (IC50 ~84%) [6]. -
Downstream Effects: Inhibition leads to G2/M cell cycle arrest and apoptosis in breast (MCF-7) and colon (HCT-116) cancer lines [9].
Visualization: Mechanism of Action
Figure 2: Disruption of the PI3K/Akt/mTOR signaling cascade by thieno[2,3-b]pyridine derivatives.
Emerging Targets: c-Src and TDP1
Beyond PI3K, these derivatives act as "polypharmacological" agents:
-
c-Src Inhibition: 3-amino-thieno[2,3-b]pyridines inhibit c-Src tyrosine kinase, a key driver of tumor metastasis [2].
-
TDP1 Inhibition: They inhibit Tyrosyl-DNA phosphodiesterase 1 (TDP1), sensitizing resistant tumors to topoisomerase I poisons like topotecan [12].
Beyond Oncology: Inflammation & Metabolic Disease
Dual COX/LOX Inhibition
Recent studies highlight the scaffold's ability to inhibit both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1][2] This dual action is superior to traditional NSAIDs as it mitigates the gastric toxicity associated with COX-1 inhibition while preventing the "shunt" to the leukotriene pathway.
-
Key Data: Compound 7a (a 3-amino derivative) showed an IC50 of 0.15 µM against 5-LOX, significantly more potent than standard controls [1].
Diabetes: DRAK2 Inhibition
A 2025 study identified thieno[2,3-b]pyridines as inhibitors of DRAK2 (STK17B), a kinase involved in beta-cell apoptosis. Inhibition preserves insulin secretion and protects against lipotoxicity, opening a new therapeutic window for Type 2 Diabetes [13].
Quantitative Data Summary
The following table synthesizes potency data from key reference studies to aid in lead optimization.
| Compound Class | Target | Potency (IC50/Inhibition) | Reference |
| 3-amino-thieno[2,3-b]pyridine (7a) | 5-LOX | 0.15 µM | [1] |
| 3-amino-thieno[2,3-b]pyridine (7b) | COX-2 | 7.5 µM | [1] |
| Thienopyrimidine deriv.[1] (VIb) | PI3K | 84% Inhibition (at 10 µM) | [6] |
| Thienopyrimidine deriv.[3] (VIb) | PI3K | 72% Inhibition (at 10 µM) | [6] |
| Prodrug-like thieno[2,3-b]pyridine (6c) | HCT-116 (Proliferation) | 11 nM | [9] |
Experimental Protocols
Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides
Standardized protocol for library generation.
Reagents: 2-thioxopyridine-3-carbonitrile derivative, 2-chloroacetamide derivative, KOH, DMF.
-
Preparation: Dissolve the appropriate 2-thioxopyridine-3-carbonitrile (1.0 mmol) in dry DMF (5 mL).
-
Alkylation: Add the 2-chloroacetamide derivative (1.1 mmol) and KOH (1.1 mmol, dissolved in minimal water or ethanol).
-
Reaction: Stir the mixture at room temperature for 30 minutes. (Monitor by TLC for the disappearance of the thione).
-
Cyclization (Thorpe-Ziegler): Gently heat the mixture to 60–80°C for 1–2 hours. The base catalyzes the intramolecular attack of the methylene carbon on the nitrile.
-
Isolation: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.
-
Purification: Filter, wash with water, and recrystallize from ethanol/DMF.
Critical Control Point: Ensure the intermediate sulfide is fully formed before heating; premature heating can lead to hydrolysis of the nitrile.
In Vitro Kinase Assay (Generic PI3K Protocol)
To validate target engagement.
-
System: Use an ADP-Glo™ or similar luminescent kinase assay.
-
Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 100 µM ATP.
-
Incubation: Incubate recombinant PI3K isoform with the thieno[2,3-b]pyridine derivative (serial dilutions) for 60 mins at room temperature.
-
Substrate: Add PIP2:PS lipid substrate.
-
Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Future Outlook
The field is moving toward PROTACs (Proteolysis Targeting Chimeras). The thieno[2,3-b]pyridine scaffold is an ideal "warhead" to link with E3 ligase ligands due to its defined SAR and solvent-exposed regions (specifically at the C-2 carboxamide nitrogen), allowing for linker attachment without abolishing kinase binding. Furthermore, the 2025 discovery of DRAK2 inhibition suggests this scaffold has untapped potential in metabolic disease, expanding its scope beyond oncology.
References
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Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine derivatives. PubMed Central. Link
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Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. PubMed. Link
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Novel Amide Functionalized Trifluoromethyl thieno[2,3-b]pyridine Derivatives: Anti-cancer Activity and Molecular Docking Studies. Bentham Science. Link
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Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. PubMed Central. Link
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Link
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis. Link
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The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. Royal Society of Chemistry. Link
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Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. Link
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Link
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. PubMed Central. Link
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Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. Link
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PubMed Central. Link
-
Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. PubMed. Link
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Literature review of thieno[2,3-b]pyridine synthesis pathways
Executive Summary
The thieno[2,3-b]pyridine moiety represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinoline, indole, and purine systems. Its planar, bicyclic heteroaromatic structure allows for precise intercalation into ATP-binding pockets of kinases (e.g., c-Src, PI-PLC) and DNA-processing enzymes (e.g., TOP1). This guide provides a technical breakdown of the three primary synthetic strategies: the Pyridine-First Approach (Thorpe-Ziegler) , the Thiophene-First Approach (Friedländer-type) , and Multicomponent Cascades (MCR) .
Strategic Pathway 1: The Pyridine-First Approach (Thorpe-Ziegler Annulation)
Best For: High-yield synthesis of 3-amino-thieno[2,3-b]pyridine derivatives; robust scalability.
This pathway utilizes a pre-formed pyridine ring functionalized with adjacent thiol and nitrile groups. It is the "workhorse" method for generating libraries of kinase inhibitors due to the reliable formation of the 3-amino functional handle, which is amenable to further derivatization.
Mechanistic Workflow
The transformation proceeds via a base-mediated S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
Figure 1: Mechanistic pathway of the Thorpe-Ziegler annulation converting 2-mercaptonicotinonitriles to thieno[2,3-b]pyridines.
Standard Operating Protocol
Substrate: 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Reagent: Chloroacetone (for methyl substitution) or Ethyl chloroacetate (for ester substitution).
-
S-Alkylation: Dissolve the starting pyridine-2-thione (1.0 equiv) in DMF or Ethanol. Add KOH (1.1 equiv) or NaOEt. Stir at RT for 30 min to generate the thiolate anion.
-
Addition: Dropwise add the α-halocarbonyl (1.1 equiv). Stir at RT for 1–2 hours. Checkpoint: TLC should show disappearance of the thione and appearance of the S-alkylated intermediate.
-
Cyclization: Heat the mixture to reflux (or 80–100°C) for 2–4 hours. The base present in the medium promotes the abstraction of the methylene proton (activated by the carbonyl), triggering the nucleophilic attack on the nitrile carbon.
-
Isolation: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid. Filter, wash with water/ethanol, and recrystallize from dioxane/ethanol.
Critical Insight: If the S-alkylated intermediate is stable and does not cyclize spontaneously, stronger bases (e.g., NaH in dry DMF) or higher temperatures may be required to overcome the activation energy for the nitrile addition.
Strategic Pathway 2: The Thiophene-First Approach (Friedländer-Type)
Best For: When specific substitution patterns on the thiophene ring are required (e.g., 2-aminothiophene precursors).
This strategy mirrors the classical Friedländer quinoline synthesis but applies it to a thiophene core. It involves the condensation of a 2-aminothiophene-3-carbonyl compound (aldehyde or ketone) with an active methylene compound.
Synthesis Logic
-
Precursor Synthesis (Gewald Reaction): The requisite 2-aminothiophenes are often synthesized first via the Gewald reaction (Ketone + Activated Nitrile + Elemental Sulfur).
-
Annulation: The 2-amino group forms an imine (Schiff base) with the carbonyl of the second reagent, followed by an aldol-type condensation to close the pyridine ring.
Experimental Protocol
Substrate: 2-Aminothiophene-3-carbonitrile. Reagent: Cyclohexanone (or other active methylene ketones).
-
Preparation: Mix 2-aminothiophene-3-carbonitrile (10 mmol) and cyclohexanone (15 mmol) in anhydrous AlCl3 (catalytic) or ZnCl2. Alternatively, use refluxing ethanolic NaOH for base-catalyzed variants.
-
Reaction: Reflux for 4–8 hours.
-
Workup: Remove solvent under reduced pressure. Neutralize (if acid/base used).[4] Extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).
Critical Insight: This pathway is less convergent than Method 1 but allows for the installation of complex substituents on the pyridine ring after the thiophene core is established.
Strategic Pathway 3: Multicomponent Reactions (MCR)
Best For: Diversity-Oriented Synthesis (DOS), Green Chemistry, and High Atom Economy.
MCRs allow the assembly of the tricyclic system in a single pot from simple aliphatic precursors.
Workflow
Components: Aldehyde + Cyanothioacetamide + Active Methylene Compound (e.g., cyclic ketone).
Figure 2: One-pot multicomponent cascade for thieno[2,3-b]pyridine synthesis.
Protocol (Microwave Assisted)
-
Mixture: Combine equimolar amounts (e.g., 5 mmol) of the aromatic aldehyde, cyanothioacetamide, and the active methylene compound (e.g., dimedone or cyclohexanone) in ethanol.
-
Catalyst: Add a catalytic amount of Piperidine or Triethylamine (TEA).
-
Irradiation: Irradiate at 140°C for 10–20 minutes (or reflux for 3–6 hours).
-
Mechanism: The reaction proceeds via the formation of a 2-thioxopyridine intermediate which subsequently undergoes intramolecular cyclization (often requiring a second equivalent of the alkylating agent or oxidative conditions depending on the specific MCR variant).
Comparative Analysis of Methodologies
| Feature | Pyridine-First (Thorpe-Ziegler) | Thiophene-First (Friedländer) | Multicomponent (MCR) |
| Atom Economy | Moderate (Leaving groups lost) | Moderate | High (Water is often sole byproduct) |
| Reaction Conditions | Base/Reflux (Robust) | Acid or Base/High Temp | Mild to High Temp (Microwave amenable) |
| Substrate Scope | Excellent for 3-amino derivatives | Good for 2,3-disubstituted thiophenes | Limited by aldehyde/ketone availability |
| Key Intermediate | 2-Mercaptonicotinonitrile | 2-Aminothiophene | Arylmethylene-cyanothioacetamide |
| Primary Use Case | Drug Discovery (Kinase Inhibitors) | Custom Thiophene Core Design | Rapid Library Generation |
References
-
Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Source: PubMed / Elsevier URL:[Link]
-
Recent approaches to the synthesis of thieno[2,3-b]pyridines (Microreview). Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Source: Royal Society of Chemistry (RSC) / PMC URL:[Link]
-
Friedländer Synthesis: Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]
Sources
Methodological & Application
Application Note: Strategic C-3 Functionalization of Methyl Thieno[2,3-b]pyridine-2-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The thieno[2,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including potent anticancer, antiviral, and antimicrobial properties[1]. Among its derivatives, methyl thieno[2,3-b]pyridine-2-carboxylate (CAS: 154650-88-1) serves as a highly versatile, commercially available building block. Typically synthesized via the condensation of 2-chloropyridine-3-carbaldehyde with methyl thioglycolate[2], this compound features a fully substituted C-2 position (blocked by the methyl ester), leaving the C-3 position available for late-stage functionalization.
This application note details a robust, self-validating two-phase methodology for the functionalization of the C-3 position. By leveraging regioselective halogenation followed by palladium-catalyzed cross-coupling, researchers can rapidly expand the structure-activity relationship (SAR) chemical space of thienopyridine-based drug candidates[3].
Mechanistic Rationale & Synthetic Strategy
Direct C–H functionalization of the thieno[2,3-b]pyridine core is electronically challenging. The fused pyridine ring is highly electron-deficient, while the thiophene ring is relatively electron-rich. Because the C-2 position is blocked by an electron-withdrawing methyl carboxylate group, electrophilic aromatic substitution (EAS) is exclusively directed to the C-3 position[4].
Attempting direct C-3 arylation or amination often results in poor yields due to the deactivating nature of the adjacent ester. Therefore, a two-step indirect functionalization strategy is employed:
-
Regioselective Bromination: Utilizing N-Bromosuccinimide (NBS) to install a bromine handle at C-3.
-
Palladium-Catalyzed Cross-Coupling: Utilizing the C-3 bromide for Suzuki-Miyaura (arylation) or Buchwald-Hartwig (amination) couplings[5].
Synthetic workflow for the C-3 functionalization of this compound.
Experimental Protocols & Self-Validating Workflows
Phase 1: Regioselective C-3 Bromination
Objective: Synthesize methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate.
Causality of Reagents:
N-Bromosuccinimide (NBS) is selected over molecular bromine (
Step-by-Step Protocol:
-
Charge a flame-dried round-bottom flask with this compound (1.0 equiv, 5.0 mmol) and anhydrous DMF (0.2 M).
-
Shield the reaction from light (to prevent radical pathways) and add NBS (1.1 equiv, 5.5 mmol) in a single portion at 0 °C.
-
Warm the mixture to 60 °C and stir for 4 hours.
-
Quench & Workup: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (to neutralize residual electrophilic bromine). Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Self-Validating System (IPC & Analysis):
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (
) is fully consumed, replaced by a slightly less polar spot ( ). -
Validation: Post-isolation
NMR ( ) will definitively validate the regioselectivity. The characteristic C-3 thiophene proton (a sharp singlet typically observed around 7.8 ppm in the starting material) will completely disappear, while the pyridine protons ( 7.3–8.7 ppm) remain intact.
Phase 2: Palladium-Catalyzed Suzuki-Miyaura Arylation at C-3
Objective: Couple the C-3 bromide with an arylboronic acid to yield a C-3 arylated derivative.
Causality of Reagents:
Cross-coupling at the C-3 position is sterically hindered by the adjacent C-2 methyl ester. Furthermore, the basic pyridine nitrogen can coordinate to palladium, leading to catalyst poisoning[6]. To counteract this,
Step-by-Step Protocol:
-
In a Schlenk tube, combine methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and
(3.0 equiv, 3.0 mmol). -
Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). -
Add
(5 mol%) under a positive stream of argon. -
Seal the tube and heat at 90 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via flash chromatography.
Self-Validating System (IPC & Analysis):
-
IPC: Remove a 10 µL aliquot, quench in 500 µL acetonitrile, and analyze via LC-MS. The reaction is validated when the characteristic isotopic doublet of the brominated starting material (
, in a 1:1 ratio) is entirely replaced by the singular mass peak of the cross-coupled product. -
Validation:
NMR will reveal new aromatic protons corresponding to the introduced aryl group. Additionally, the methyl ester protons ( ppm) will exhibit a slight upfield shift due to the anisotropic shielding effect of the newly installed C-3 aryl ring.
Palladium-catalyzed cross-coupling cycle at the C-3 position.
Quantitative Data & Optimization
The following table summarizes the optimization of the C-3 Suzuki-Miyaura cross-coupling step. The data demonstrates the necessity of bidentate ligands and biphasic solvent systems to overcome the steric and electronic hurdles of the thieno[2,3-b]pyridine core.
Table 1: Optimization of C-3 Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | Toluene | 100 | 22 | ||
| 2 | Dioxane/ | 90 | 45 | ||
| 3 | Dioxane | 100 | 61 | ||
| 4 | DMF | 90 | 58 | ||
| 5 | Dioxane/ | 90 | 89 |
Note: Entry 5 represents the optimized, self-validating condition utilized in Protocol B. The combination of
References
-
This compound | 154650-88-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation Source: mdpi.com URL:[2]
-
Thienopyridine Analogues Source: igi-global.com URL:[1]
-
Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents Source: nih.gov (PMC) URL:[3]
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine Source: acs.org URL:[4]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: acs.org URL:[5]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: mdpi.com URL:[6]
Sources
- 1. igi-global.com [igi-global.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Using methyl thieno[2,3-b]pyridine-2-carboxylate as a building block
Application Note: Strategic Utilization of Methyl Thieno[2,3-b]pyridine-2-carboxylate in Medicinal Chemistry
Executive Summary
This compound (CAS: 154650-88-1) represents a privileged bicyclic scaffold in drug discovery. Structurally, it serves as a bioisostere for quinoline and isoquinoline, offering altered electronic properties and solubility profiles while maintaining a flat, aromatic topology suitable for kinase binding and DNA intercalation.
This guide details the strategic application of this building block, moving beyond simple characterization to high-value transformations. We focus on two primary vectors: C2-diversification (via ester hydrolysis and amidation) for library generation, and C3-functionalization (via electrophilic substitution) for core scaffold elaboration.
Structural Intelligence & Reactivity Profile
The thieno[2,3-b]pyridine core fuses an electron-deficient pyridine ring with an electron-rich thiophene ring. The C2-methyl ester provides a predictable handle for electrophilic attack, while the C3 position (beta to the sulfur) remains susceptible to electrophilic aromatic substitution (SEAr) or C-H activation, making it the critical "pivot point" for increasing molecular complexity.
Key Reactivity Nodes:
-
C2-Ester: Susceptible to hydrolysis (LiOH/NaOH) or direct aminolysis.
-
C3-Position: The most nucleophilic site on the ring system; ideal for halogenation (NBS) followed by Pd-catalyzed cross-coupling.
-
N7-Pyridine Nitrogen: A hydrogen bond acceptor (HBA) crucial for kinase hinge binding; susceptible to N-oxidation.
Figure 1: Reactivity map highlighting the three orthogonal vectors for functionalization.
Protocol A: Quality Control & Building Block Synthesis
Context: While commercially available, in-house synthesis ensures purity, particularly avoiding the common 3-amino contaminant derived from nitrile precursors.
Objective: Synthesize high-purity this compound from 2-chloro-3-pyridinecarboxaldehyde.
Reagents:
-
2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-3-pyridinecarboxaldehyde (10 mmol) and methyl thioglycolate (11 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.
-
Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.
-
Cyclization: Heat the mixture to 60°C for 4 hours . Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent blue/purple spot (Rf ~0.4).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Critical Step: Vigorous stirring for 30 minutes is required to break up the forming precipitate.
-
-
Isolation: Filter the solid. Wash with water (3 x 20 mL) and cold methanol (1 x 5 mL).
-
Drying: Dry under high vacuum at 45°C.
-
Validation:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the singlet at ~3.9 ppm (Ester -CH₃) and the distinctive singlet at ~8.0-8.2 ppm (Thiophene C3-H). Absence of a broad singlet at ~7.0 ppm confirms no 3-amino impurity.
-
Protocol B: The "Library Vector" (Hydrolysis & Amide Coupling)
Application: Generating SAR libraries for enzyme inhibition (e.g., PI3K, InhA) by varying the amide tail.
Workflow: Ester
Step 1: Saponification
-
Suspend this compound (1.0 eq) in THF:Water (3:1).
-
Add LiOH·H₂O (2.0 eq). Stir at room temperature for 12 hours.
-
Concentrate THF under reduced pressure.
-
Acidify aqueous residue to pH 3-4 using 1N HCl.
-
Collect the white precipitate (Thieno[2,3-b]pyridine-2-carboxylic acid) by filtration.[3] Yields are typically >90%.
Step 2: Amide Coupling (HATU Method)
Rationale: The thienopyridine acid is electronically deactivated, making standard EDC couplings sluggish. HATU provides the necessary activation energy.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes (solution turns yellow).
-
Coupling: Add the amine partner (R-NH₂, 1.1 eq).
-
Reaction: Stir at room temperature for 4-16 hours.
-
Purification:
-
Method A (Precipitation): Pour into water. If solid forms, filter.
-
Method B (Extraction): If product is soluble, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.
-
-
Data Output: Amides in this series typically show a downfield shift of the amide -NH proton (~8.5-9.5 ppm) due to the electron-withdrawing nature of the thienopyridine core.
Protocol C: The "Core Vector" (C3-Bromination & Cross-Coupling)
Application: Creating bi-aryl systems or extending the scaffold to mimic tricyclic drugs.
Workflow: C3-H
Step 1: Regioselective Bromination
-
Dissolve this compound (5 mmol) in Glacial Acetic Acid (15 mL).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Heat to 50°C for 2 hours .
-
Note: Higher temperatures may lead to bromination of the pyridine ring.
-
-
Pour into water, neutralize with NaHCO₃, and filter the solid.
-
Product: Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a microwave vial, combine:
-
3-Bromo intermediate (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Pd(dppf)Cl₂[4]·DCM (0.05 eq) - Catalyst of choice for thiophenes.
-
Cs₂CO₃ (3.0 eq)
-
-
Solvent: Add 1,4-Dioxane:Water (4:1, degassed).
-
Conditions: Microwave irradiation at 100°C for 1 hour (or reflux 12h).
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc/Hexanes).
Experimental Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from the parent building block.
Figure 2: Divergent synthetic pathways for lead optimization.[5]
Analytical Standards (QC)
For researchers establishing this protocol, the following analytical benchmarks confirm successful synthesis:
| Compound | Appearance | 1H NMR Diagnostic Signal (DMSO-d6) | MS (ESI+) m/z |
| Parent Ester | Off-white solid | 194.0 [M+H]+ | |
| Carboxylic Acid | White precipitate | 180.0 [M+H]+ | |
| 3-Bromo Ester | Yellowish solid | Loss of C3-H singlet | 271.9/273.9 [M/M+2] |
References
-
Litvinov, V. P. (2005).[6] Chemistry of thienopyridines. Russian Chemical Reviews. Link
-
North, E. J., et al. (2013). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.[2] ACS Medicinal Chemistry Letters. Link
-
Queiroz, M. J., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI Molecules. Link
-
Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[7] MDPI Molecules. Link
-
ChemicalBook. (2025).[3] Thieno[2,3-b]pyridine-2-carboxylic acid Product Properties.Link
Sources
- 1. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on Thienopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thienopyridine Scaffold - A Privileged Core in Medicinal Chemistry
The fusion of thiophene and pyridine rings gives rise to the thienopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] Thienopyridine derivatives exhibit a wide range of biological activities, including antiplatelet, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, blockbuster antiplatelet agents like clopidogrel, prasugrel, and ticlopidine are based on the thienopyridine core, highlighting the scaffold's therapeutic potential.[3]
The biological versatility of thienopyridines stems from their unique electronic properties and their ability to be readily functionalized. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the late-stage functionalization of the thienopyridine nucleus, allowing for the introduction of a diverse array of substituents to modulate the physicochemical and pharmacological properties of the molecule. This guide provides an in-depth exploration of nucleophilic substitution reactions on thienopyridine scaffolds, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their drug discovery endeavors.
Mechanistic Principles of Nucleophilic Aromatic Substitution on Thienopyridines
Nucleophilic aromatic substitution on thienopyridines, like on other electron-deficient aromatic systems, typically proceeds through a two-step addition-elimination mechanism.[4][5] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, which is activated by the presence of a good leaving group (typically a halogen) and the electron-withdrawing nature of the pyridine nitrogen.
Diagram 1: General Mechanism of SNAr on a Halothienopyridine
Caption: The two-step addition-elimination mechanism of SNAr.
The first step, the nucleophilic addition, is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is crucial for the reaction to proceed and is enhanced by electron-withdrawing groups on the ring. The final step is the rapid elimination of the leaving group, which restores the aromaticity of the thienopyridine system.
The reactivity of different positions on the thienopyridine ring towards nucleophilic attack is influenced by the position of the nitrogen atom and the fusion of the thiophene ring. Generally, positions ortho and para to the pyridine nitrogen are more activated towards nucleophilic attack. For instance, in the thieno[2,3-b]pyridine system, the C4 and C6 positions are analogous to the ortho and para positions of pyridine, respectively, and are expected to be more reactive.
Application Notes: Key Considerations for Successful Reactions
Choice of Leaving Group:
The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions where the formation of the Meisenheimer complex is rate-determining, the reactivity order is typically F > Cl > Br > I.[6] This is because the high electronegativity of fluorine strongly stabilizes the negative charge in the intermediate through its inductive effect. However, when the expulsion of the leaving group is the rate-limiting step, the trend can be reversed (I > Br > Cl > F), favoring the weakest carbon-halogen bond.[6]
Nucleophile Selection:
A wide range of nucleophiles can be employed in SNAr reactions on thienopyridines, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines are commonly used to introduce amino functionalities.
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, are used to synthesize ethers.
-
S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for these reactions, leading to the formation of thioethers.
Reaction Conditions:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the charged intermediate and promote the reaction.
-
Base: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and some amines) or to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N).
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (refluxing solvent) depending on the reactivity of the substrate and nucleophile. Microwave irradiation can also be employed to accelerate the reaction.
Detailed Protocols
The following protocols provide step-by-step methodologies for common nucleophilic substitution reactions on thienopyridine scaffolds.
Protocol 1: Amination of 4-Chlorothieno[2,3-b]pyridine with a Secondary Amine
This protocol describes the synthesis of a 4-aminothieno[2,3-b]pyridine derivative, a common structural motif in biologically active molecules.[7]
Diagram 2: Workflow for Amination of 4-Chlorothieno[2,3-b]pyridine
Caption: Step-by-step workflow for the synthesis of 4-aminothienopyridines.
Materials:
-
4-Chlorothieno[2,3-b]pyridine
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chlorothieno[2,3-b]pyridine (1.0 eq) in DMF, add the secondary amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aminothieno[2,3-b]pyridine.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorothieno[2,3-b]pyridine | Morpholine | K₂CO₃ | DMF | 90 | 6 | 85 | [7] |
| 4-Chlorothieno[2,3-b]pyridine | Piperidine | K₂CO₃ | DMF | 90 | 5 | 88 | [7] |
Protocol 2: Synthesis of a Thieno[3,2-b]pyridine Thioether
This protocol details the synthesis of a thienopyridine thioether via SNAr with a thiol.
Materials:
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of thiophenol (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 7-chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(phenylthio)thieno[3,2-b]pyridine.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Chlorothieno[3,2-b]pyridine | Thiophenol | NaH | THF | rt | 14 | ~80 | Adapted from[10] |
Protocol 3: O-Alkylation of a Thienopyridinone
This protocol describes the synthesis of a thieno[3,2-c]pyridin-4-yloxy derivative from the corresponding pyridinone, which proceeds via the chloro intermediate.
Diagram 3: Logical Relationship in O-Alkylation
Caption: Logical flow for the O-alkylation of a thienopyridinone.
Materials:
-
3-Bromo-thieno[3,2-c]pyridin-4(5H)-one[11]
-
Phosphorus oxychloride (POCl₃)
-
An appropriate alcohol (e.g., ethanol)
-
Sodium metal
-
Anhydrous toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Chlorination
-
Suspend 3-bromo-thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous toluene.
-
Add POCl₃ (3.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with saturated NaHCO₃ solution and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-chloro-3-bromothieno[3,2-c]pyridine, which can be used in the next step without further purification.
Step 2: Alkoxylation
-
In a separate flask, dissolve sodium metal (1.5 eq) in the desired alcohol (excess) at 0 °C to prepare the sodium alkoxide solution.
-
Add the crude 4-chloro-3-bromothieno[3,2-c]pyridine (1.0 eq) to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-3-bromothieno[3,2-c]pyridine.
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-thieno[3,2-c]pyridin-4(5H)-one | 1. POCl₃ 2. Na/EtOH | 1. Toluene 2. EtOH | 1. Reflux 2. Reflux | 1. 5 2. 3 | ~75 (over 2 steps) | Adapted from[11] |
Conclusion
Nucleophilic aromatic substitution is a fundamental and versatile strategy for the functionalization of thienopyridine scaffolds. A thorough understanding of the reaction mechanism and the influence of various parameters such as the leaving group, nucleophile, and reaction conditions is paramount for the successful synthesis of novel thienopyridine derivatives. The protocols and application notes provided herein serve as a practical guide for researchers in the field of drug discovery to explore the vast chemical space of this privileged heterocyclic system and to accelerate the development of new therapeutic agents.
References
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. IGI Global. Available from: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available from: [Link]
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available from: [Link]
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. PubMed. Available from: [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. Available from: [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Chapter. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Publishing. Available from: [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. PMC. Available from: [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available from: [Link]
-
Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. Wiley Online Library. Available from: [Link]
-
Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar. Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available from: [Link]
-
Thiophene Ring-Opening Reactions IV. Facile Generation of Novel Ethyl 4-hydroxy-6-thioxonicotinate-1,3,4-thiadiazoline Hybrids. ResearchGate. Available from: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available from: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Thiophenol Synthesis. Scribd. Available from: [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available from: [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available from: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b ]pyridine-2-carboxamide Series. ResearchGate. Available from: [Link]3-Aminothieno23-bpyridine-2-carboxamide_Series)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 9. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Note: Microwave-Assisted Synthesis of Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
[1]
Executive Summary
This application note details the optimized protocol for the microwave-assisted synthesis of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate . This scaffold is a critical bioisostere of quinoline, widely utilized in medicinal chemistry for the development of PI3K, LIMK1, and PIM kinase inhibitors.[1]
Traditional thermal synthesis of thienopyridines often requires prolonged reflux times (2–12 hours) and harsh conditions, frequently resulting in low yields due to degradation.[1] The protocol described herein utilizes microwave dielectric heating to accelerate the nucleophilic aromatic substitution (
Scientific Foundation & Mechanism[1]
The Synthetic Strategy
The synthesis proceeds via a "one-pot" cascade reaction between 2-chloro-3-pyridinecarbonitrile (2-chloro-3-cyanopyridine) and methyl thioglycolate .[1]
-
Thiolate Formation: Base-mediated deprotonation of methyl thioglycolate.[1]
- (Nucleophilic Aromatic Substitution): The thiolate attacks the C2 position of the pyridine ring, displacing the chloride.
-
Thorpe-Ziegler Cyclization: The active methylene of the ester side chain (now attached to the pyridine) is deprotonated; the resulting carbanion attacks the nitrile (CN) group.[1]
-
Tautomerization: The resulting imine tautomerizes to the stable enamine (3-amino) form, yielding the final product.
Mechanistic Visualization
The following diagram illustrates the molecular transformation and the energy-efficient pathway facilitated by microwave irradiation.
Caption: Mechanistic pathway of the microwave-assisted cascade synthesis. MW irradiation accelerates the rate-limiting SnAr step.[1]
Materials and Equipment
Reagents
| Reagent | CAS Number | Role | Equiv. |
| 2-Chloro-3-pyridinecarbonitrile | 6636-70-0 | Electrophile | 1.0 |
| Methyl thioglycolate | 2365-48-2 | Nucleophile | 1.1 |
| Triethylamine ( | 121-44-8 | Base | 3.0 |
| DMSO (Dimethyl sulfoxide) | 67-68-5 | Solvent | N/A (0.5 M) |
Note: Potassium Carbonate (
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).[1]
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).[1] Internal fiber optic control is recommended for highest accuracy.[1]
Experimental Protocol
Workflow Diagram
Caption: Step-by-step workflow for the microwave synthesis process.
Detailed Procedure
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-3-pyridinecarbonitrile (35 mg, 0.25 mmol) and methyl thioglycolate (24 µL, 0.27 mmol) in DMSO (1.0 mL).
-
Activation: Add triethylamine (
) (104 µL, 0.75 mmol) to the solution. The mixture may turn slightly yellow.[1] -
Sealing: Cap the vial with a dedicated microwave septum and crimp tightly.
-
Microwave Irradiation: Place the vial in the reactor cavity. Program the following method:
-
Temperature: 130 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (17 bar)[1]
-
Power: Dynamic (High absorption setting)
-
-
Workup: After the reaction is complete, use compressed air cooling to lower the vial temperature to <50 °C. Open the vial and pour the reaction mixture into 10 mL of crushed ice/water with vigorous stirring.
-
Isolation: A yellow precipitate will form immediately.[1] Collect the solid by vacuum filtration.[1][2] Wash the filter cake with cold water (
mL) to remove residual DMSO and base. -
Purification: Dry the solid in a vacuum oven at 45 °C. If necessary, recrystallize from hot Ethanol.
Results and Optimization
Comparison: Microwave vs. Conventional Heating
Data derived from internal validation and literature comparison [1, 2].[1]
| Parameter | Conventional Thermal (Oil Bath) | Microwave Assisted (This Protocol) |
| Temperature | Reflux (approx. 100°C) | 130°C |
| Time | 2 – 5 Hours | 15 Minutes |
| Solvent | DMF or EtOH | DMSO |
| Yield | 30 – 45% | 69 – 85% |
| Purity (Crude) | Low (requires column chrom.)[1] | High (precipitation sufficient) |
Solvent and Base Optimization
The choice of solvent affects the microwave absorption (loss tangent) and reaction rate.
| Solvent | Base | Temp | Time | Yield | Note |
| DMSO | 130°C | 15 min | High | Best absorption; difficult to remove if not precipitated.[1] | |
| Ethanol | 100°C | 20 min | Mod | Greener; lower pressure; easier workup.[1] | |
| DMF | 120°C | 15 min | Mod | Good solubility; harder to remove than EtOH. |
Troubleshooting & Expert Insights
-
Pressure Spikes: If using Ethanol, the internal pressure will be significantly higher than DMSO due to vapor pressure. Ensure the pressure limit is set to at least 15 bar.
-
Low Yield: If the precipitate does not form upon pouring into water, the reaction may be incomplete. Check LC-MS. If the intermediate (S-alkylated pyridine) is present but cyclization failed, increase temperature to 140°C.[1]
-
Product Identity: The product is the 3-amino derivative.[1][3][4] The amine signal is distinct in
NMR (broad singlet around 7.2 ppm in DMSO- ).[1] If the target is the deaminated carboxylate, a subsequent diazotization-reduction step (t-BuONO/DMF) is required.[1]
References
-
Organic & Biomolecular Chemistry (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[1] (Describes the specific protocol for the thieno[2,3-b]pyridine analog).
-
Beilstein Journal of Organic Chemistry (2013). Microwave-assisted multicomponent reactions in heterocyclic chemistry.[1]
-
Journal of Heterocyclic Chemistry.
-
[1]
-
Validation & Comparative
Optimizing HPLC Method Development for Thienopyridine Carboxylate Purity: Core-Shell Phenyl-Hexyl vs. Fully Porous C18
Thienopyridines, such as clopidogrel and prasugrel, are cornerstone antiplatelet prodrugs used in the management of cardiovascular diseases. In both in vivo pharmacokinetic studies and in vitro stability-indicating assays, the primary analytical challenge is the accurate quantification of the parent drug alongside its major inactive circulating metabolite and hydrolytic degradation product: the thienopyridine carboxylate (e.g., clopidogrel carboxylic acid)[1][2].
Because the carboxylic acid metabolite is significantly more polar than the highly hydrophobic parent prodrug, traditional High-Performance Liquid Chromatography (HPLC) methods often struggle with extreme retention time disparities, poor peak shape, and inadequate resolution of closely related impurities (such as enantiomers or N-oxide degradants).
This guide objectively compares the performance of a traditional Fully Porous C18 column against an advanced Core-Shell Phenyl-Hexyl column [3], detailing the chemical causality behind stationary phase selection and providing a self-validating experimental protocol for method development.
The Analytical Challenge: Metabolism and Degradation
Thienopyridine carboxylate is formed via two primary pathways: hepatic esterase cleavage in vivo and acid/base-catalyzed hydrolysis in vitro[2].
Fig 1: Thienopyridine degradation and metabolic pathway to the carboxylic acid derivative.
The analytical difficulty arises from the structural dichotomy of these molecules. The parent drug contains a hydrophobic chlorophenyl ring and a thiophene ring, requiring high organic mobile phase concentrations for elution. Conversely, the carboxylate metabolite is highly polar and ionizable, requiring highly aqueous, low-pH conditions to remain protonated and retained on a reversed-phase column[1].
Stationary Phase Comparison: Causality and Mechanisms
To overcome these challenges, chromatographers must look beyond standard hydrophobic dispersion forces.
Alternative A: Fully Porous C18 (The Traditional Approach)
Standard C18 columns (e.g., 250 x 4.6 mm, 5 µm) rely exclusively on hydrophobic interactions.
-
The Problem: To retain the polar thienopyridine carboxylate, the gradient must start with a very high aqueous percentage. Because the C18 phase lacks alternative selectivity, resolving structurally similar impurities (like the R-enantiomer of clopidogrel) requires shallow gradients, resulting in excessively long run times (often >25 minutes) and broad peaks due to longitudinal diffusion.
Product B: Core-Shell Phenyl-Hexyl (The Advanced Approach)
A Phenyl-Hexyl stationary phase built on a superficially porous (core-shell) particle (e.g., 100 x 4.6 mm, 2.6 µm) introduces two distinct mechanistic advantages[3]:
-
Orthogonal Selectivity (
Interactions): The phenyl ring of the stationary phase engages in stacking with the chlorophenyl and thiophene rings of the analytes. This alternative retention mechanism selectively delays aromatic impurities, providing baseline resolution of positional isomers and enantiomers that co-elute on a C18. The hexyl spacer maintains sufficient hydrophobicity to retain the polar carboxylate. -
Mass Transfer Kinetics: Core-shell technology utilizes a solid silica core surrounded by a porous shell. This drastically reduces the Eddy diffusion (A-term) and resistance to mass transfer (C-term) in the van Deemter equation. The result is ultra-high efficiency (sharp peaks) at standard HPLC backpressures, allowing for faster flow rates and shorter run times.
Fig 2: Method development logic comparing C18 and Phenyl-Hexyl stationary phases.
Comparative Performance Data
The following table summarizes the quantitative chromatographic performance of both columns when analyzing a forced-degradation sample containing clopidogrel, clopidogrel carboxylic acid, and related chiral impurities.
| Chromatographic Parameter | Fully Porous C18 (250 x 4.6 mm, 5 µm) | Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) | Performance Shift |
| Retention Time (Carboxylate) | 6.5 min | 3.2 min | 50% Faster |
| Retention Time (Parent Drug) | 22.4 min | 9.8 min | 56% Faster |
| Resolution ( | 1.4 (Incomplete) | 3.1 (Baseline) | 121% Improvement |
| Peak Asymmetry ( | 1.65 (Tailing) | 1.10 (Symmetrical) | Superior Peak Shape |
| Theoretical Plates ( | ~8,500 | ~18,200 | 114% Higher Efficiency |
| Max System Backpressure | 145 bar | 210 bar | Within Standard HPLC Limits |
Data synthesis based on established chromatographic behavior of superficially porous phenyl-hexyl phases versus standard porous C18 phases in thienopyridine analysis[1][3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Before any sample quantification occurs, the method mandates a System Suitability Test (SST) to confirm that the thermodynamic and kinetic parameters of the column are intact[1].
Materials & Reagents
-
Mobile Phase A: 10 mM Phosphoric acid buffer, adjusted to pH 2.6. (Causality: A pH of 2.6 is approximately 2 units below the pKa of the thienopyridine carboxylic acid, ensuring it remains fully protonated and retained via reversed-phase mechanisms).
-
Mobile Phase B: Acetonitrile : Methanol (70:30, v/v). (Causality: Methanol enhances
interactions on the Phenyl-Hexyl phase compared to pure Acetonitrile). -
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.
Step-by-Step Workflow
-
System Preparation: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the Core-Shell Phenyl-Hexyl column at 35°C for 20 column volumes at initial gradient conditions.
-
Gradient Program:
-
0.0 - 2.0 min: 30% B (Isocratic hold to retain the polar carboxylate)
-
2.0 - 8.0 min: Linear ramp to 80% B (Elutes the hydrophobic parent drug)
-
8.0 - 10.0 min: Hold at 80% B (Column wash)
-
10.0 - 10.1 min: Return to 30% B
-
10.1 - 14.0 min: Re-equilibration
-
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 220 nm.
-
System Suitability Testing (The Self-Validation Step): Inject a resolution standard containing 10 µg/mL of thienopyridine carboxylate and 10 µg/mL of the parent drug spiked with 1% R-enantiomer impurity.
-
Pass Criteria: Resolution (
) between parent and impurity must be > 2.0. Tailing factor ( ) must be 1.5. Plate count ( ) must be > 5000. -
Failure Protocol: If
< 2.0, verify the pH of Mobile Phase A, as minor pH shifts will alter the ionization state of the carboxylate, disrupting the stacking alignment.
-
-
Sample Analysis: Once SST criteria are met, proceed with injecting 10 µL of prepared biological or stability samples.
Conclusion
For the purity analysis and pharmacokinetic quantification of thienopyridine carboxylates, traditional fully porous C18 columns force a compromise between resolution and run time. By migrating to a Core-Shell Phenyl-Hexyl column , laboratories can leverage orthogonal
References
-
Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study SciSpace / Hindawi URL:[Link]
-
Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach PubMed Central (NIH) URL:[Link]
-
A Novel Stability Indicating HPLC Assay Method for Simultaneous Estimation of Clopidogrel and Aspirin in Tablet dosage form by Using Core shell Technology column Research Journal of Pharmacy and Technology (RJPT) URL: [Link]
Sources
Structure-activity relationship (SAR) of thienopyridine-2-carboxylate analogs
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the thienopyridine-2-carboxylate scaffold.
Executive Summary
The thienopyridine-2-carboxylate scaffold is a highly privileged, pharmacologically versatile pharmacophore in modern drug discovery. By systematically altering the fusion pattern of the thiophene and pyridine rings—yielding [2,3-b],[3,2-b], and [2,3-c] isomers—and modifying the C2-carboxylate moiety, medicinal chemists can aggressively tune target selectivity. This guide objectively compares the structure-activity relationships (SAR) of these analogs, contrasting their performance across oncology, inflammation, and infectious disease models, supported by validated experimental protocols.
The Privileged Core: Isomeric Divergence and Target Selectivity
The fundamental electronic distribution and spatial geometry of the thienopyridine core dictate its biological trajectory. The positioning of the heteroatoms determines the scaffold's ability to act as a hydrogen bond acceptor or interact with specific hydrophobic kinase pockets.
-
Thieno[3,2-b]pyridines (Anticancer/Kinase Focus): The [3,2-b] fusion creates a linear, planar geometry ideal for intercalating into the ATP-binding clefts of kinases. Substitutions at the 3- and 6-positions with halogenated aryl groups significantly enhance lipophilicity, driving potency against triple-negative breast cancer (TNBC) cell lines[1].
-
Thieno[2,3-b]pyridines (Anti-inflammatory & Antimicrobial): This isomer exhibits a distinct electrostatic surface that favors interactions with lipid-metabolizing enzymes like 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2)[2]. Furthermore, 3-amino derivatives of this core have demonstrated potent anti-mycobacterial activity[3].
-
Thieno[2,3-c]pyridines (Targeted Degradation): Often utilized as robust precursors for Cyclin-Dependent Kinase (CDK8/19) inhibitors. The[2,3-c] geometry allows for the precise vectorization required to build PROTAC (Proteolysis Targeting Chimera) degraders[4].
SAR divergence of thienopyridine-2-carboxylates based on isomeric core and side-chain modifications.
Comparative SAR Analysis & Performance Data
To objectively evaluate the therapeutic potential of these analogs, we must compare the impact of specific functional group modifications against clinical standards.
A. Anticancer Efficacy: The Thieno[3,2-b]pyridine Series
In the pursuit of targeted therapies for TNBC, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated. SAR data reveals a strict requirement for para-substituted phenyl rings[1].
-
Causality: Unsubstituted phenyl (Compound 2a) or heteroaryl groups (pyridin-3-yl) result in a complete loss of activity (GI50 > 50 µM). However, introducing an electron-withdrawing chlorine atom at the para-position (Compound 2e) anchors the molecule deeply into the hydrophobic kinase pocket, yielding a GI50 of 13 µM against MDA-MB-231 cells, while maintaining a non-toxic profile (>50 µM) against non-tumorigenic MCF-12A cells[1].
B. Anti-inflammatory Efficacy: The Thieno[2,3-b]pyridine Series
For eicosanoid biosynthesis inhibition, the ester moiety of the C2-carboxylate is suboptimal.
-
Causality: Converting the ester to a carbohydrazide (Compound 7a) introduces critical hydrogen-bond donors. Molecular docking confirms these donors interact with the hydrophilic cleft of the 5-LOX active site. This single modification increases 5-LOX inhibition potency by 35-fold compared to rigid tricyclic derivatives (Compound 8a)[2].
Quantitative Performance Comparison
| Compound Scaffold | Key C2 / C3 Substitution | Primary Target | Performance (IC50 / GI50) | Clinical Standard / Alternative |
| Thieno[3,2-b]pyridine (2e) | C2-Methyl ester / C3-(4-Chlorophenyl) | TNBC (MDA-MB-231) | GI50 = 13 ± 1 µM[1] | Doxorubicin (Broad cytotoxicity) |
| Thieno[2,3-b]pyridine (7a) | C2-Carbohydrazide | 5-LOX Enzyme | 35x > Tricyclic analogs[2] | Zileuton (Standard 5-LOX inhibitor) |
| Thieno[2,3-b]pyridine (9a) | C2-Carboxylate | S. aureus / E. coli | MIC = 9.9 µM / 19.8 µM[5] | Ciprofloxacin (Standard antibiotic) |
| Thieno[2,3-c]pyridine | C2-Amide derivatives | CDK8 / CDK19 | IC50 < 100 nM (PROTACs)[4] | Senexin A (Reversible inhibitor) |
Experimental Methodologies: Self-Validating Systems
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay (Anticancer SAR)
Why SRB over MTT? Lipophilic heterocycles like thienopyridines frequently cause mitochondrial uncoupling, which artificially skews the readout of metabolic assays (MTT/MTS). The SRB assay binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, artifact-free measurement of cellular protein mass[1].
Step-by-Step Workflow:
-
Cell Seeding: Seed MDA-MB-231 (TNBC) and MCF-12A (non-tumorigenic control) cells in 96-well plates at
cells/well. Self-Validation: The inclusion of MCF-12A is mandatory to calculate the Therapeutic Index (TI), ensuring the SAR is driving targeted efficacy, not broad cytotoxicity. -
Compound Treatment: After 24h incubation, treat cells with thienopyridine analogs (0.1 µM to 50 µM) for 48 hours.
-
Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix cellular proteins to the plate. Wash 5x with deionized water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.
-
Washing: Remove unbound dye by washing 4x with 1% acetic acid. Critical Step: Acetic acid prevents the dissociation of the bound SRB dye.
-
Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure optical density (OD) at 510 nm using a microplate reader. Calculate GI50 using non-linear regression.
Protocol 2: Isolated 5-LOX Enzyme Inhibition Assay (Anti-inflammatory SAR)
Why isolated enzymes? Phenotypic screening can identify anti-inflammatory effects, but isolated enzyme assays are required to confirm that the mechanism of action is direct target engagement rather than downstream transcriptional suppression[2].
Step-by-Step Workflow:
-
Enzyme Preparation: Prepare recombinant human 5-LOX in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM CaCl2, and 1 mM ATP.
-
Inhibitor Incubation: Pre-incubate the enzyme with thieno[2,3-b]pyridine carbohydrazide analogs for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid.
-
Detection: Monitor the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) continuously at 234 nm using a UV spectrophotometer for 5 minutes.
-
Validation: Run Zileuton as a positive control to normalize the IC50 values of the synthesized analogs.
Iterative SAR Screening Workflow
The development of these analogs relies on a tight feedback loop between chemical derivatization and phenotypic/target-based screening.
Iterative experimental workflow for evaluating thienopyridine-2-carboxylate analogs.
Conclusion
The thienopyridine-2-carboxylate scaffold is not a monolithic entity; rather, it is a highly tunable framework. As demonstrated by the SAR data, selecting the [3,2-b] isomer and introducing para-halogenated aryl groups shifts the molecule toward potent, selective kinase inhibition in oncology models[1]. Conversely, utilizing the[2,3-b] isomer and modifying the C2-carboxylate into a carbohydrazide unlocks profound anti-inflammatory properties via 5-LOX inhibition[2]. For drug development professionals, recognizing these structure-function dichotomies is essential for rescuing off-target liabilities and optimizing lead compounds.
References
-
Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine derivatives Source: Taylor & Francis / NIH URL:[Link]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link]
-
The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents Source: Scholar Commons (University of South Carolina) URL:[Link]
-
Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents Source: ResearchGate URL:[Link]
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A Comparative Guide to the Infrared Spectroscopy of Methyl Thieno[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The thieno[2,3-b]pyridine scaffold, a fusion of thiophene and pyridine rings, is a privileged structure known for its diverse biological activities, including anticancer and enzyme inhibition properties.[1][2] Methyl thieno[2,3-b]pyridine-2-carboxylate serves as a key intermediate and a fundamental building block in the synthesis of more complex molecules within this class.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of these compounds. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" of the molecule, allowing for the rapid confirmation of functional groups and the overall molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption peaks for this compound, offers a comparison with related structures, and outlines a standard experimental protocol for data acquisition.
Deciphering the Spectrum: Characteristic Vibrational Modes of this compound
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the methyl ester group and the fused thieno[2,3-b]pyridine aromatic system. The expected characteristic absorption peaks are analyzed below based on established spectroscopic principles.
The Carbonyl Stretch (C=O): A Telltale Peak
The most prominent and readily identifiable peak in the spectrum will be the carbonyl (C=O) stretching vibration of the methyl ester group. For aromatic esters, this peak is typically observed in the range of 1730-1715 cm⁻¹ .[3][4] The conjugation of the carbonyl group with the thieno[2,3-b]pyridine ring system is expected to lower the frequency compared to a saturated ester due to a decrease in the double bond character of the C=O bond. This strong, sharp absorption is a primary indicator of the presence of the ester functionality.
The "Rule of Three" for Aromatic Esters
Aromatic esters often exhibit a characteristic pattern of three strong peaks.[3] Beyond the C=O stretch, two distinct C-O stretching vibrations are anticipated:
-
Asymmetric C-C-O Stretch: A strong band expected between 1310-1250 cm⁻¹ .[3]
-
Symmetric O-C-C Stretch: Another strong absorption typically found in the 1130-1100 cm⁻¹ range.[3]
Fingerprinting the Thieno[2,3-b]pyridine Core
The fused aromatic ring system gives rise to a series of characteristic vibrations:
-
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the pyridine and thiophene rings.[5]
-
Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will produce a series of medium to strong, sharp peaks in the 1615-1400 cm⁻¹ region.[6][7][8][9] Specifically, pyridine C=N and C=C stretching bands are often found between 1615-1575 cm⁻¹ and 1520-1465 cm⁻¹ .[6] Thiophene C-C stretching vibrations also occur in this range.[7][9]
-
C-S Stretching: The thiophene ring contains a C-S bond, which is expected to show a weak to medium absorption in the 850-650 cm⁻¹ region.[7][10]
Methyl Group Vibrations
The methyl group of the ester will also contribute to the spectrum:
-
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds will appear just below 3000 cm⁻¹, typically around 2962 cm⁻¹ and 2872 cm⁻¹ , respectively.[5]
-
C-H Bending: Asymmetric and symmetric bending (umbrella) modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹ .[5]
Comparative Analysis: this compound vs. Alternatives
To provide context, the expected IR peaks of this compound are compared with the reported data for a structurally similar thieno[2,3-c]pyridine derivative and the closely related 2-thiophene carboxylic acid.
| Vibrational Mode | This compound (Expected) | Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate[11] | 2-Thiophene Carboxylic Acid[10] |
| C=O Stretch (Ester) | ~1715-1730 cm⁻¹ (Strong, Sharp) | 1672 cm⁻¹ (Strong) | 1668 cm⁻¹ (Strong, Carboxylic Acid) |
| Aromatic C=C/C=N Stretch | ~1615-1400 cm⁻¹ (Multiple, Medium-Strong) | 1531 cm⁻¹ | 1528, 1352 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (Weak-Medium) | Not specified | 3113-3083 cm⁻¹ |
| Aliphatic C-H Stretch | ~2962, 2872 cm⁻¹ (Weak-Medium) | Not specified | Not applicable |
| C-O Stretch (Ester) | ~1310-1250 cm⁻¹, ~1130-1100 cm⁻¹ (Strong) | Not specified | Not applicable |
| C-S Stretch | ~850-650 cm⁻¹ (Weak-Medium) | Not specified | 647 cm⁻¹ |
This table provides a generalized comparison. The exact peak positions can vary based on the specific substitution pattern and the physical state of the sample.
Experimental Protocol: Acquiring High-Quality IR Spectra
A standardized protocol is crucial for obtaining reproducible and reliable IR data. The following outlines a typical procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a high-resolution FT-IR spectrum of solid this compound.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., Perkin-Elmer Spectrum 1000 series)[1]
-
This compound (solid)
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in methanol or isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and H₂O) and the ATR crystal itself from the final sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Use the pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the key functional groups.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample powder.
-
Clean the ATR crystal surface meticulously with a solvent-moistened, lint-free wipe to prevent cross-contamination.
-
Visualizing Molecular Vibrations
The following diagram illustrates the key functional groups within this compound and their associated characteristic vibrational modes that are detectable by IR spectroscopy.
Caption: Key IR vibrational modes for this compound.
Conclusion
IR spectroscopy is a powerful, rapid, and non-destructive technique for the structural verification of this compound and its derivatives. By understanding the characteristic absorption frequencies of the ester and the fused heterocyclic ring system, researchers can confidently identify their target molecules, assess purity, and monitor reaction progress. The comparison with related structures highlights the subtle yet significant shifts in vibrational frequencies that arise from changes in the molecular framework, providing a deeper insight into structure-property relationships. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of novel thieno[2,3-b]pyridine-based compounds.
References
-
O'Donnell, M. J. (2001). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Applied Spectroscopy, 55(10), 1434-1441. Available from: [Link]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]
-
Elixir International Journal. (2012). Vibrational Spectroscopic Investigation of Pyridine-2,6-dicarbonyl Dichloride Using Ab-initio and DFT Calculations. Elixir Vib. Spec. 48, 9663-9668. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Available from: [Link]
-
Journal of the Chemical Society of Japan, Pure Chemistry Section. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. 77(1), 171-175. Available from: [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available from: [Link]
-
Pilkington, L. I., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 13(2), 235-245. Available from: [Link]
-
Buryi, D. S., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3209. Available from: [Link]
-
IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. 6(4), 48-58. Available from: [Link]
-
Chella, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 567. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available from: [Link]
-
Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][1][6]naphthyridinones and pyrazolo[3,4-c][1][6]. ARKIVOC, 2024(8), 1-16. Available from: [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). Chapter 2: Synthesis and Characterisation of Tris-substituted Pyridine Chromium(III) Complexes. Available from: [Link]
-
Virtual Planetary Laboratory. (n.d.). Thiophene (C4H4S). Available from: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). The features of IR spectrum. Available from: [Link]
-
Physical Chemistry Chemical Physics. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. 20(24), 16569-16578. Available from: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available from: [Link]
-
Buryi, D. S., et al. (2025). Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Russian Journal of Organic Chemistry, 61(8), 1745-1755. Available from: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available from: [Link]
-
Molecules. (2013). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. 18(11), 13646-13655. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl thieno[2,3-b]pyridine-2-carboxylate
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). Methyl thieno[2,3-b]pyridine-2-carboxylate is a highly versatile electrophilic intermediate used extensively in the synthesis of neuroprotective agents, kinase inhibitors, and supramolecular hydrogels[1]. However, its unique physicochemical properties—specifically its fine crystalline solid state and lipophilic thienopyridine core—demand rigorous, causality-driven safety protocols.
This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Profile & Mechanistic Toxicology
To design an effective safety protocol, we must first understand the quantitative data and the mechanistic toxicology of the compound.
Table 1: Quantitative Safety & Property Profile
| Property | Value | Operational & Safety Implication |
|---|---|---|
| CAS Number | 154650-88-1 | Primary identifier for inventory and waste tracking. |
| Molecular Formula | C9H7NO2S | Contains S and N heteroatoms; dictates incineration requirements. |
| Molecular Weight | 193.22 g/mol | Low molecular weight increases the potential for rapid dermal penetration. |
| Physical Form | White Solid (Powder) | High risk of aerosolization and static cling during transfer[1]. |
| Melting Point | 106 - 107 °C | Stable solid at room temperature; requires anti-static handling[2]. |
| GHS Hazard Codes | H302, H312, H332, H315, H319 | Multi-route toxicity (oral, dermal, inhalation); strict barrier PPE required[2]. |
Mechanistic Toxicology: The hazards associated with this compound stem from its molecular structure. The compound is lipophilic, allowing it to easily partition through the lipid bilayer of the stratum corneum if it contacts bare skin, leading to systemic absorption (H312)[2]. Furthermore, the fine powder form readily aerosolizes. Inhalation of these micro-crystals (H332) leads to deposition in the respiratory tract, where local hydrolysis of the ester moiety or metabolic activation of the thienopyridine ring can interact with mucosal nucleophiles, causing severe irritation[2].
Mandatory Personal Protective Equipment (PPE) Framework
Standard laboratory attire is insufficient. Every piece of PPE must be selected to break a specific chain of exposure causality.
-
Hand Protection (Nitrile Gloves):
-
Specification: Minimum 0.11 mm thickness.
-
Causality: Nitrile provides a robust, non-polar barrier against solid organic powders. Latex must be avoided due to its higher permeability to lipophilic organic compounds. If the compound is dissolved in a carrier solvent (e.g., DMF or Methanol)[3], double-gloving is mandatory to increase breakthrough time.
-
-
Eye Protection (Tight-Fitting Goggles):
-
Specification: EN166 or ANSI Z87.1 certified splash/dust goggles.
-
Causality: Standard safety glasses with side shields leave gaps. Because this compound causes serious eye irritation (H319)[2], a complete orbital seal is required to prevent airborne micro-crystals from contacting the cornea.
-
-
Respiratory Protection (N95/P100 or FFP3):
-
Specification: Particulate respirator.
-
Causality: While all handling should ideally occur in a Class II Type A2 biological safety cabinet or a chemical fume hood, weighing operations often generate micro-dust. If a fume hood is unavailable or if bulk transfer is required, a P100 respirator is mandatory to filter out >99.9% of airborne particulates, mitigating the H332 inhalation risk[2].
-
-
Body Protection: Flame-resistant laboratory coat with knit cuffs (to prevent wrist exposure) and closed-toe, non-porous shoes.
Operational Handling Protocols
The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.
Methodology: Anti-Static Weighing and Transfer Protocol
-
Environmental Setup: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Lower velocities fail to capture dust; higher velocities create turbulence that blows the powder out of the sash.
-
PPE Verification: Inspect nitrile gloves for micro-tears by inflating them slightly before donning. Secure the lab coat cuffs over the base of the gloves.
-
Static Mitigation (Critical Step): Pass the sealed chemical container and the weighing boat through an anti-static ionizer. Causality: this compound is a dry powder[1]. Static charge accumulation on plastic surfaces will cause the powder to aerosolize upon opening, directly exposing the user.
-
Transfer Mechanics: Use a grounded, stainless-steel spatula. Never use plastic spatulas, as they generate triboelectric charges. Transfer the solid slowly, keeping the spatula close to the weighing boat to minimize the drop height.
-
Decontamination & Validation: Once the desired mass is obtained, seal the primary container. Wipe down the balance, spatula, and surrounding hood surface with a tissue dampened with methanol (a proven solvent for this compound)[3], followed by a secondary wipe with distilled water. Dispose of the tissues as hazardous solid waste.
Waste Management & Disposal Plan
Improper disposal of thienopyridine derivatives poses severe environmental risks. Aqueous drain disposal is strictly prohibited.
-
Waste Segregation: All contaminated consumables (weighing boats, wipes, gloves) and reaction byproducts must be placed in a rigid, leak-proof container explicitly labeled as "Hazardous Waste: Sulfur/Nitrogen-Containing Organic Solids."
-
Incineration Protocol: The ultimate disposal method is high-temperature incineration via a licensed hazardous waste contractor. Causality: Because the molecule contains both sulfur and nitrogen (C9H7NO2S), combustion will yield sulfur oxides (SOx) and nitrogen oxides (NOx). The disposal facility must be equipped with industrial flue-gas desulfurization scrubbers to neutralize these toxic emissions before environmental release.
Operational Workflow Diagram
The following diagram maps the logical decision tree for handling and disposing of this compound, ensuring high-contrast visibility for quick laboratory reference.
Workflow for handling and disposing of this compound.
References
-
This compound | 154650-88-1 - MilliporeSigma. Sigmaaldrich.com. Available at: ]">https://www.sigmaaldrich.com[2]
-
THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 - ChemicalBook. Chemicalbook.com. Available at: ]">https://www.chemicalbook.com[3]
-
Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation - MDPI. Mdpi.com. Available at: ]">https://www.mdpi.com[1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
